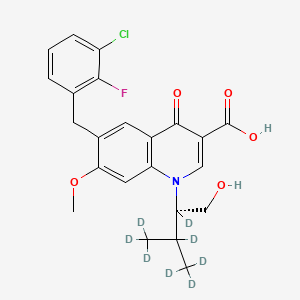

Elvitegravir-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H23ClFNO5 |

|---|---|

Molecular Weight |

455.9 g/mol |

IUPAC Name |

6-[(3-chloro-2-fluorophenyl)methyl]-7-methoxy-4-oxo-1-[(2S)-2,3,4,4,4-pentadeuterio-1-hydroxy-3-(trideuteriomethyl)butan-2-yl]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1/i1D3,2D3,12D,19D |

InChI Key |

JUZYLCPPVHEVSV-QGJQYEBMSA-N |

Isomeric SMILES |

[2H][C@@](CO)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Elvitegravir-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Elvitegravir-d8, a deuterated analog of the HIV integrase inhibitor Elvitegravir. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation and analysis of this stable isotope-labeled compound. This compound is a critical tool in pharmacokinetic studies, serving as an internal standard for quantitative bioanalysis.

Introduction to Elvitegravir and Its Deuterated Analog

Elvitegravir is a potent inhibitor of the HIV-1 integrase enzyme, a crucial component in the viral replication cycle. By blocking the strand transfer step of viral DNA integration into the host cell genome, Elvitegravir effectively suppresses viral replication. It is a key component of several combination antiretroviral therapies.

Deuterium-labeled compounds, such as this compound, are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which is easily distinguishable by mass spectrometry. This property allows this compound to be used as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays for the accurate quantification of Elvitegravir in biological matrices. The deuterium labeling is not expected to significantly alter the chemical properties of the molecule, ensuring it behaves similarly to the unlabeled drug during sample preparation and analysis.

Based on commercially available standards, this compound typically contains eight deuterium atoms on the 1-hydroxy-3-methylbutan-2-yl side chain.

Proposed Synthesis of this compound

While specific, publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be devised based on the known synthesis of Elvitegravir. The key strategy involves the introduction of a deuterated side chain to the quinolone core. This can be achieved by utilizing a deuterated starting material, namely (S)-2-amino-3-methyl-d8-1-butanol.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Approach

The following protocol is a proposed method based on analogous reactions for the synthesis of non-deuterated Elvitegravir. Researchers should optimize these conditions as necessary.

Step 1: Synthesis of the Deuterated Side Chain Precursor

The key starting material, (S)-2-amino-3-methyl-d8-1-butanol, can be synthesized from commercially available deuterated isobutyraldehyde or other suitable deuterated precursors through established stereoselective amination and reduction methods.

Step 2: Coupling of the Deuterated Side Chain to the Quinolone Core

A suitable quinolone core precursor, such as a 1-halo-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative, is reacted with (S)-2-amino-3-methyl-d8-1-butanol.

-

Reaction: Nucleophilic substitution of the halide on the quinolone core by the amino group of the deuterated butanol derivative.

-

Reagents: Quinolone precursor, (S)-2-amino-3-methyl-d8-1-butanol, a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Temperature: Elevated temperature (e.g., 80-120 °C) may be required to drive the reaction to completion.

-

Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Step 3: Introduction of the Benzyl Group

The resulting intermediate is then coupled with 3-chloro-2-fluorobenzyl bromide.

-

Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, can be employed. Alternatively, a direct alkylation may be possible depending on the specific quinolone precursor used.

-

Reagents: The product from Step 2, 3-chloro-2-fluorobenzyl bromide (or a corresponding organometallic reagent), a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base, and potentially a ligand.

-

Solvent: A solvent mixture such as toluene/water or THF.

-

Temperature: Typically requires heating (e.g., 80-100 °C).

Step 4: Deprotection and Final Product Formation

If protecting groups were used on the carboxylic acid or hydroxyl functionalities during the synthesis, a final deprotection step is necessary.

-

Reagents and Conditions: The choice of deprotection reagents and conditions will depend on the specific protecting groups employed (e.g., acid or base hydrolysis for ester groups, or specific reagents for other protecting groups).

Step 5: Purification

The crude this compound is purified to a high degree of chemical and isotopic purity.

-

Method: Preparative high-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity material.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Quantitative Data Summary

The following table summarizes the expected and reported analytical data for Elvitegravir and its deuterated analog.

| Parameter | Elvitegravir | This compound (Expected) |

| Molecular Formula | C₂₃H₂₃ClFNO₅ | C₂₃H₁₅D₈ClFNO₅ |

| Molecular Weight | 447.88 g/mol | 455.93 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 193-202 °C (decomposition) | Similar to Elvitegravir |

| HPLC Purity | ≥98% | ≥98% |

| Isotopic Purity | N/A | ≥98% (d8) |

Spectroscopic and Chromatographic Analysis

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the incorporation of deuterium atoms.

-

Expected Molecular Ion: The [M+H]⁺ ion for this compound is expected at m/z 456.9, which is 8 mass units higher than the unlabeled compound (m/z 448.9).

-

Fragmentation Pattern: The fragmentation pattern in tandem MS (MS/MS) will show characteristic shifts in fragment ions containing the deuterated side chain.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure and the location of deuterium labeling.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 1-hydroxy-3-methylbutan-2-yl side chain will be significantly diminished or absent, confirming successful deuteration. The remaining signals corresponding to the quinolone core and the benzyl group should be consistent with the structure of Elvitegravir.

-

²H NMR: ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signals and confirm their positions in the molecule.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound.

-

Method: A reversed-phase HPLC method with UV detection is typically employed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

-

Detection: UV detection at a wavelength of approximately 260 nm.

-

Purity Assessment: The purity is determined by the area percentage of the main peak.

The logical relationship between the characterization techniques can be visualized as follows:

Caption: Logical flow of analytical characterization for this compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By employing a deuterated precursor for the side chain in a synthetic route analogous to that of unlabeled Elvitegravir, it is possible to produce the desired stable isotope-labeled compound. Rigorous characterization using mass spectrometry, NMR spectroscopy, and HPLC is crucial to ensure the identity, purity, and isotopic integrity of the final product. The availability of high-quality this compound is essential for advancing the clinical development and therapeutic drug monitoring of Elvitegravir, ultimately benefiting patients with HIV.

A Technical Guide to the Role of Elvitegravir-d8 as an Internal Standard in Quantitative Bioanalysis

This guide provides an in-depth exploration of Elvitegravir-d8's function as an internal standard in the quantitative analysis of the antiretroviral drug Elvitegravir. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. The document details the pharmacological context of Elvitegravir, the principles of using stable isotope-labeled internal standards, and representative experimental protocols for its application.

Pharmacological Context: The Mechanism of Action of Elvitegravir

Elvitegravir is an antiretroviral drug used in the treatment of HIV-1 infection.[1][2] Its therapeutic effect stems from its action as an integrase strand transfer inhibitor (INSTI).[1][3][4][5] The HIV-1 integrase enzyme is crucial for the viral replication cycle, as it facilitates the integration of viral DNA into the host cell's genome.[1][2] By inhibiting this enzyme, Elvitegravir effectively blocks the formation of the HIV-1 provirus, thereby preventing the propagation of the infection.[1][5] The drug primarily undergoes metabolism by the cytochrome P450 enzyme CYP3A.[3][6] Given its critical role in HIV therapy, precise and accurate quantification of Elvitegravir in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.

The Analytical Mechanism: Why Use a Deuterated Internal Standard?

This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Elvitegravir. Its "mechanism of action" is not pharmacological but analytical, rooted in the principles of isotope dilution mass spectrometry.

An ideal internal standard co-behaves with the analyte of interest throughout the entire analytical process, from sample extraction to detection, but is distinguishable by the instrument. By adding a known quantity of the internal standard to every sample, it serves as a reference to correct for variations and potential loss at each step.

Core Principles:

-

Physicochemical Similarity : this compound is structurally identical to Elvitegravir, except that eight hydrogen atoms have been replaced with their heavier stable isotope, deuterium.[7] This minimal change ensures that it has nearly identical properties, including polarity, solubility, and chromatographic retention time. It therefore experiences the same degree of extraction inefficiency, matrix effects (ion suppression or enhancement), and ionization response as the native drug.[8]

-

Mass Difference : The key distinction is its higher molecular weight. A mass spectrometer can easily differentiate between the analyte (Elvitegravir) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z).

-

Correction and Normalization : The concentration of the analyte is determined by calculating the ratio of its peak area to the peak area of the known amount of internal standard. This ratio remains constant even if sample is lost during preparation or if instrument response fluctuates, leading to highly accurate and precise measurements.[8][9] Using a deuterated standard is considered the gold standard in quantitative bioanalysis and is recommended by regulatory agencies.[8][10]

Experimental Protocol: Quantification of Elvitegravir

The following outlines a representative experimental methodology for the simultaneous quantification of Elvitegravir and other antiretrovirals in a biological matrix, such as plasma or dried blood spots, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is synthesized from established methods in the scientific literature.[11][12][13]

3.1. Sample Preparation (Solid Phase Extraction - SPE)

-

Aliquoting : Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

-

Spiking : Add a precise volume of a working solution of this compound (and other relevant internal standards) to the sample.

-

Protein Precipitation/Lysis : Add a protein precipitation agent (e.g., acetonitrile or methanol containing 0.1% formic acid) to the sample, vortex, and centrifuge to pellet proteins.

-

Solid Phase Extraction : Condition an SPE cartridge (e.g., Restek Pinnacle DB BiPh). Load the supernatant from the previous step.

-

Washing : Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution : Elute the analytes and internal standard from the cartridge using an elution solvent (e.g., methanol).

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

3.2. LC-MS/MS Instrumentation and Conditions

The separation and detection are performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent[11] |

| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.25 - 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Total Run Time | 4 - 6 minutes[12][13] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte | Elvitegravir |

| Precursor Ion (Q1) m/z | 448.1 |

| Product Ion (Q3) m/z | 294.1 |

| Internal Standard | This compound |

| Precursor Ion (Q1) m/z | 456.1 |

| Product Ion (Q3) m/z | 302.1 |

Note: Specific m/z transitions may vary slightly based on instrument tuning and fragmentation patterns.

3.3. Method Validation

The analytical method is validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

-

Linearity : Establishing a calibration curve over a defined concentration range (e.g., 5-2000 ng/mL).[12]

-

Accuracy and Precision : Intra- and inter-day accuracy should be within ±15% of the nominal value, and precision (%CV) should be <15%.[13]

-

Selectivity : Ensuring no interference from endogenous components in the matrix.

-

Matrix Effect : Assessing the impact of the biological matrix on ionization.

-

Stability : Evaluating the stability of the analyte in the matrix under various storage conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. elvitegravir (Vitekta) – International Association of Providers of AIDS Care [iapac.org]

- 3. Elvitegravir - Wikipedia [en.wikipedia.org]

- 4. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thebodypro.com [thebodypro.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Elvitegravir-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elvitegravir (EVG) is a potent HIV-1 integrase strand transfer inhibitor, a key component in antiretroviral therapy. For robust clinical development and therapeutic drug monitoring, a stable, reliable internal standard for bioanalytical assays is crucial. Elvitegravir-d8 (EVG-d8), a deuterated isotopologue of Elvitegravir, serves this essential role. This technical guide provides an in-depth overview of the discovery, synthesis, and analytical applications of this compound. It details the methodologies for its use in quantitative bioanalysis, presents key quantitative data in structured tables, and visualizes the relevant biological and experimental workflows.

Introduction to Elvitegravir and the Need for a Deuterated Standard

Elvitegravir inhibits the HIV-1 integrase enzyme, which is necessary for the virus to integrate its genetic material into the host cell's DNA, thus preventing viral replication.[1][2] It is primarily metabolized by cytochrome P450 3A (CYP3A) and secondarily by UGT1A1/3 enzymes.[3] Due to its metabolism, it is often co-administered with a pharmacokinetic enhancer like cobicistat or ritonavir.[4]

In pharmacokinetic and clinical studies, accurately quantifying drug concentrations in biological matrices is paramount. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in LC-MS/MS assays.[5] A deuterated standard, such as this compound, is an ideal internal standard because it has nearly identical physicochemical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-elution and differential detection allow for precise correction of any variability during the analytical process.[5]

Synthesis and Characterization of this compound

A plausible synthetic approach would follow the patented synthesis of Elvitegravir, substituting key reagents with their deuterated counterparts. For instance, a deuterated analogue of (S)-(+)-valinol could be used to introduce the deuterated side chain.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₅D₈ClFNO₅ | [8] |

| Synonyms | 6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-(methyl-d3)butan-2-yl-2,3,4,4,4-d5)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [8] |

| Labeled? | Yes | N/A |

| Isotope | Deuterium | N/A |

Mechanism of Action of Elvitegravir

Elvitegravir targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery. The following diagram illustrates the mechanism of action.

Bioanalytical Methodology using this compound

This compound is primarily used as an internal standard for the quantification of Elvitegravir in biological matrices, most commonly plasma, using LC-MS/MS.

Experimental Workflow

The general workflow for the bioanalysis of Elvitegravir using this compound is depicted below.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation Method) [1]

-

To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

-

Add acetonitrile to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

The supernatant can be directly injected or further processed (e.g., diluted or evaporated and reconstituted).[1]

Liquid Chromatography Conditions [4][9]

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., XBridge C18, Restek Pinnacle DB Biph) |

| Mobile Phase | A mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) |

| Flow Rate | Typically in the range of 0.25 - 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 32°C) |

Mass Spectrometry Conditions [9]

| Parameter | Elvitegravir | This compound (EVG-IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 448.2 | 454.2 |

| Product Ion (m/z) | 344.1 | 350.1 |

| Dwell Time | 100 ms | 100 ms |

Method Validation Parameters

Analytical methods using this compound as an internal standard have been validated according to regulatory guidelines.[1][10] Key performance characteristics are summarized below.

| Parameter | Typical Performance | Reference |

| Linearity Range | 50 to 5000 ng/mL | [1] |

| Inter-day Precision (CV%) | 3 - 6.3% | [1] |

| Accuracy | 3.8 - 7.2% | [1] |

| Recovery | ≥76% | [10] |

Stability of Elvitegravir and its Formulations

The stability of Elvitegravir in biological samples and in its formulated products is crucial for accurate therapeutic drug monitoring and for ensuring drug efficacy.

Plasma Stability of Elvitegravir [1]

| Condition | Stability |

| Room Temperature | Stable for at least 48 hours |

| +4°C | Stable for at least 48 hours |

| -20°C | Stable for at least 3 months |

| 60°C | Stable for at least 1 hour |

Stability of Elvitegravir-containing Tablets (e.g., Stribild®) [11]

| Storage Condition | Package Type | Acceptable Duration |

| 25°C (77°F) / 80% RH | Original sealed bottle | 6 weeks |

| 40°C (104°F) / 75% RH | Original sealed bottle | 6 months |

| 50°C (122°F) | Original sealed bottle | 6 weeks |

| -20°C (-4°F) | Original sealed bottle | 4 weeks |

| Open dish, 25°C (77°F) / 60% RH | Open petri dish | 4 weeks |

Conclusion

This compound is an indispensable tool in the development and clinical monitoring of Elvitegravir. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the high level of accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring. The well-characterized analytical methodologies and stability profiles of Elvitegravir contribute to the safe and effective use of this important antiretroviral agent. This guide provides a comprehensive overview of the key technical aspects related to the discovery and development of this compound for researchers and professionals in the field of drug development and analysis.

References

- 1. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 3. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

- 7. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theclinivex.com [theclinivex.com]

- 9. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. askgileadmedical.com [askgileadmedical.com]

Understanding Isotope Effects in Elvitegravir-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elvitegravir is an integrase strand transfer inhibitor pivotal in the management of HIV-1 infection. Its pharmacokinetic profile is characterized by rapid metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. To potentially enhance its metabolic stability and pharmacokinetic properties, the strategic replacement of hydrogen atoms with deuterium, creating Elvitegravir-d8, has been a subject of scientific interest. This technical guide provides a comprehensive overview of the core principles underlying the kinetic isotope effect (KIE) and its anticipated impact on the metabolism and pharmacokinetics of this compound. While direct comparative clinical data for this compound is not publicly available, this document synthesizes information on Elvitegravir's known metabolic pathways and the established principles of deuterium isotope effects on drug metabolism to offer a detailed theoretical framework for researchers in the field.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[] In pharmaceutical sciences, the substitution of hydrogen (¹H) with deuterium (²H or D) is of particular interest. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to be broken.[] Consequently, if the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, deuteration at that specific position can slow down the metabolic process.[] This can lead to a number of potentially beneficial changes in a drug's pharmacokinetic profile, including:

-

Reduced metabolic clearance: A slower rate of metabolism can lead to lower clearance of the drug from the body.

-

Increased plasma exposure (AUC): With reduced clearance, the overall exposure of the body to the drug may be increased.

-

Longer half-life (t½): The drug may remain in the system for a longer period.

-

Altered metabolite profile: A slower primary metabolic pathway might lead to an increased role of secondary pathways, potentially altering the proportions of different metabolites.

Elvitegravir Metabolism and Pharmacokinetics

Elvitegravir undergoes extensive metabolism, primarily through oxidation by CYP3A4 enzymes, and to a lesser extent, through glucuronidation by UGT1A1/3 enzymes.[2][3] Due to its rapid metabolism, Elvitegravir is co-administered with a pharmacokinetic enhancer (booster) such as ritonavir or cobicistat.[3][4] These boosters are potent inhibitors of CYP3A4, thereby increasing Elvitegravir's plasma concentrations and prolonging its half-life to allow for once-daily dosing.[4]

The following table summarizes the key pharmacokinetic parameters of Elvitegravir when boosted.

| Parameter | Value | Reference |

| Primary Metabolism | CYP3A4 oxidation | [2][3] |

| Secondary Metabolism | UGT1A1/3 glucuronidation | [2] |

| Booster Required | Yes (e.g., ritonavir, cobicistat) | [3][4] |

| Plasma Protein Binding | 98-99% | |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours (with food) | [5] |

| Terminal Half-life (t½) (boosted) | ~9.5 hours | [4] |

Anticipated Isotope Effects in this compound

Given that the primary metabolism of Elvitegravir is CYP3A4-mediated oxidation, deuteration at the sites of metabolic attack is expected to elicit a significant kinetic isotope effect. The exact magnitude of this effect would depend on the specific positions of deuteration in the this compound molecule.

Expected changes in Pharmacokinetic Parameters for this compound (Hypothetical):

| Parameter | Expected Change vs. Elvitegravir | Rationale |

| CYP3A4-mediated Clearance | Decreased | Slower C-D bond cleavage in the rate-determining metabolic step. |

| Area Under the Curve (AUC) | Increased | Reduced first-pass metabolism and systemic clearance. |

| Half-life (t½) | Increased | Slower elimination from the body. |

| Metabolite Profile | Potential Shift | A decrease in CYP3A4-mediated metabolites could lead to a relative increase in metabolites formed by UGT1A1/3. |

Experimental Protocols for Investigating Isotope Effects in this compound

To empirically determine the isotope effects on this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines the detailed methodologies for key experiments.

In Vitro Metabolism Studies

Objective: To compare the rate of metabolism of Elvitegravir and this compound by human liver microsomes and recombinant CYP3A4 enzymes.

Methodology:

-

Incubation:

-

Prepare incubation mixtures containing human liver microsomes (or recombinant CYP3A4), a NADPH-generating system, and either Elvitegravir or this compound at various concentrations.

-

Incubate the mixtures at 37°C for a specified time course.

-

-

Sample Processing:

-

Terminate the reactions by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent drug (Elvitegravir or this compound) and its primary metabolites.

-

-

Data Analysis:

-

Determine the rate of disappearance of the parent compound and the formation of metabolites.

-

Calculate the intrinsic clearance (CLint) for both compounds.

-

The kinetic isotope effect on intrinsic clearance can be calculated as the ratio of CLint (Elvitegravir) / CLint (this compound).

-

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To compare the pharmacokinetic profiles of Elvitegravir and this compound in a relevant animal model (e.g., rats, dogs).

Methodology:

-

Dosing:

-

Administer equivalent doses of Elvitegravir or this compound (with a boosting agent, if necessary) to two groups of animals via the intended clinical route (e.g., oral gavage).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points post-dosing.

-

-

Plasma Preparation and Analysis:

-

Process the blood samples to obtain plasma.

-

Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t½) for both compounds.

-

Statistically compare the pharmacokinetic parameters between the Elvitegravir and this compound groups.

-

Bioanalytical Method

A robust and validated bioanalytical method is crucial for accurately quantifying Elvitegravir and this compound. An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended.

Key aspects of the method would include:

-

Sample Preparation: Simple protein precipitation with a solvent like methanol is often sufficient for plasma samples.

-

Internal Standard: Use of a stable isotope-labeled internal standard for each analyte is critical for accuracy and precision.

-

Chromatography: Reverse-phase chromatography to separate the analytes from endogenous matrix components.

-

Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Elvitegravir Metabolic Pathway

Caption: Primary and secondary metabolic pathways of Elvitegravir.

Experimental Workflow for Isotope Effect Study

Caption: A general workflow for in vitro and in vivo investigation of isotope effects.

Conclusion

The deuteration of Elvitegravir to this compound presents a promising strategy for improving its pharmacokinetic profile by leveraging the kinetic isotope effect. Based on its primary metabolism by CYP3A4, it is anticipated that this compound will exhibit reduced clearance, increased plasma exposure, and a longer half-life compared to its non-deuterated counterpart. However, these theoretical advantages must be confirmed through rigorous in vitro and in vivo studies as outlined in this guide. The methodologies described provide a robust framework for researchers to quantitatively assess the impact of deuteration on Elvitegravir's disposition and to guide further drug development efforts in this area. The complexity of drug metabolism, including the potential for metabolic switching, necessitates empirical investigation to fully understand the consequences of isotopic substitution.

References

- 2. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

A Technical Guide to Elvitegravir-d8: Suppliers, Quality Specifications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Elvitegravir-d8, a deuterated analog of the HIV integrase inhibitor Elvitegravir. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and other quantitative studies. This guide covers reliable suppliers, crucial quality specifications, and detailed experimental protocols for its analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Elvitegravir, where eight hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher molecular weight (455.93 g/mol ) compared to the unlabeled compound (447.88 g/mol ) but with nearly identical chemical and physical properties.[1] This characteristic makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), used to quantify Elvitegravir in biological matrices.[1] The co-elution of the deuterated standard with the analyte of interest allows for accurate correction of variations in sample preparation and instrument response.

This compound Suppliers

A number of reputable suppliers specialize in the provision of high-purity deuterated compounds for research and development purposes. When selecting a supplier, it is crucial to consider the availability of comprehensive quality documentation, such as a Certificate of Analysis (CoA).

Table 1: Prominent Suppliers of this compound

| Supplier | Website | Noteworthy Information |

| MedChemExpress | --INVALID-LINK-- | Provides this compound, also known as GS-9137-d8.[1] |

| Simson Pharma Limited | --INVALID-LINK-- | Offers this compound and states that every compound is accompanied by a Certificate of Analysis.[2] |

| Cayman Chemical | --INVALID-LINK-- | A well-known supplier of research chemicals, including a range of deuterated standards. |

| Toronto Research Chemicals | --INVALID-LINK-- | Offers a wide variety of complex organic molecules, including isotopically labeled compounds. |

| Clinivex | --INVALID-LINK-- | A supplier of life science and laboratory research chemicals. |

Quality Specifications for this compound

The quality of this compound is paramount for its use as an internal standard. The following table summarizes the key quality specifications that should be expected from a reputable supplier, typically detailed in the Certificate of Analysis.

Table 2: Typical Quality Specifications for this compound

| Parameter | Specification | Method |

| Identity | ||

| Chemical Formula | C₂₃H₁₅D₈ClFNO₅ | - |

| Molecular Weight | 455.93 g/mol | Mass Spectrometry |

| ¹H-NMR | Conforms to structure | Nuclear Magnetic Resonance |

| Purity | ||

| Chemical Purity | ≥98% | HPLC/UHPLC |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |

| Physical Properties | ||

| Appearance | Crystalline solid | Visual Inspection |

| Solubility | Soluble in DMSO and Dimethyl Formamide | - |

| Storage | ||

| Recommended Storage | -20°C | - |

Note: The specifications provided are typical and may vary between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis for exact values.

Experimental Protocols

The following sections detail the methodologies for the quality control and analysis of this compound.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

This compound reference standard

-

This compound sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

-

Further dilute the solutions with the mobile phase to a working concentration (e.g., 10 µg/mL).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 258 nm

-

Gradient Program: A typical gradient might start at 70% A and 30% B, ramping to 100% B over 15 minutes.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms.

-

-

Data Interpretation:

-

The purity is calculated by the area percentage method, where the area of the main this compound peak is divided by the total area of all peaks in the chromatogram.

-

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines the use of high-resolution mass spectrometry (HRMS) to determine the isotopic enrichment of deuterium in this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable solvent to a concentration of approximately 1 µg/mL.

-

-

LC-MS Conditions:

-

Chromatography: A short isocratic or rapid gradient elution can be used to introduce the sample into the mass spectrometer. The primary goal is to separate the analyte from any potential interferences.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan in high-resolution mode.

-

Mass Range: A range that includes the molecular ions of unlabeled Elvitegravir (m/z 448.14) and this compound (m/z 456.19).

-

-

-

Analysis:

-

Infuse or inject the sample into the LC-MS system.

-

Acquire the mass spectrum of the this compound peak.

-

-

Data Interpretation:

-

Examine the isotopic distribution of the molecular ion cluster.

-

The isotopic purity is calculated based on the relative intensities of the ion corresponding to this compound (M+8) and the ions corresponding to lower deuteration levels (M+7, M+6, etc.) and the unlabeled compound (M+0).

-

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use and analysis of this compound.

Caption: Workflow for Quality Control and Application of this compound.

Caption: Logical Relationship of this compound in Bioanalysis.

References

Preliminary Investigation of Elvitegravir-d8 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the stability of Elvitegravir-d8, a deuterated isotopologue of the potent HIV-1 integrase strand transfer inhibitor, Elvitegravir. While specific stability data for the deuterated form is not extensively available in public literature, this document synthesizes information from forced degradation studies of Elvitegravir to provide a foundational understanding of its stability profile under various stress conditions. The inclusion of deuterium is known to potentially alter metabolic pathways due to the kinetic isotope effect, which often leads to increased metabolic stability.[][2][3][4] This guide presents detailed experimental protocols for conducting stability-indicating assays, summarizes potential degradation pathways, and offers visualizations of the mechanism of action and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of Elvitegravir and its deuterated analogues.

Introduction to Elvitegravir and the Rationale for Deuteration

Elvitegravir is a quinolone-based antiretroviral drug that targets the HIV-1 integrase enzyme, a critical component in the viral replication cycle.[5] By inhibiting the strand transfer step of proviral DNA integration into the host cell genome, Elvitegravir effectively blocks the establishment of a productive HIV-1 infection.[6] It is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes and secondarily through glucuronidation by UGT1A1/3 enzymes.[6]

The substitution of hydrogen atoms with deuterium (D) at specific molecular positions, creating this compound, is a strategic approach in drug design aimed at improving the pharmacokinetic profile of the parent compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[3][4] Consequently, deuterated drugs like this compound are expected to exhibit increased metabolic stability, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.[][2][7]

Quantitative Stability Data (Proxy Data from Elvitegravir Forced Degradation Studies)

While specific quantitative stability data for this compound is not available in the reviewed literature, the following tables summarize the results from forced degradation studies performed on non-deuterated Elvitegravir. This data serves as a reasonable proxy for a preliminary investigation, with the understanding that this compound is anticipated to show at least comparable, if not superior, stability. These studies typically employ stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods to separate and quantify the parent drug from its degradation products.[8][9][10]

Table 1: Summary of Elvitegravir Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Observation | Reference |

| Acid Hydrolysis | 1 M HCl | 24 hours | Significant Degradation | [9][10] |

| Alkaline Hydrolysis | 1 M NaOH | 24 hours | Significant Degradation | [9][10] |

| Oxidative Degradation | 30% H₂O₂ | 24 hours | Moderate Degradation | [9][10] |

| Thermal Degradation | 80°C | 48 hours | Minor Degradation | [9][10] |

| Photolytic Degradation | UV light (254 nm) | 7 days | Minor Degradation | [9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of Elvitegravir and its deuterated analogues, based on established protocols for antiretroviral drugs.

Stability-Indicating RP-HPLC Method

This protocol describes a typical stability-indicating RP-HPLC method for the quantification of Elvitegravir and the separation of its degradation products.

Objective: To develop and validate a method that can accurately measure the concentration of Elvitegravir in the presence of its impurities and degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

-

Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Purified water (HPLC grade)

-

Elvitegravir reference standard

-

This compound sample

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a specific ratio (e.g., 50:50 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Elvitegravir reference standard in a suitable diluent (e.g., methanol or mobile phase) at a known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Prepare a solution of this compound in the same diluent at a concentration similar to the standard solution.

-

System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Parameters to check include retention time, peak area, tailing factor, and theoretical plates.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Quantification: Compare the peak area of the this compound sample to the peak area of the reference standard to determine the concentration.

Forced Degradation Studies

This protocol outlines the procedures for subjecting this compound to various stress conditions to identify potential degradation pathways and demonstrate the specificity of the analytical method.

Objective: To intentionally degrade the drug substance to generate potential degradation products and assess the stability-indicating nature of the analytical method.

Procedure: For each condition, a sample of this compound is treated as described below. A control sample (unstressed) should be analyzed concurrently.

-

Acid Hydrolysis:

-

Dissolve this compound in a solution of 1 M HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2-8 hours).

-

Neutralize the solution with 1 M NaOH.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Alkaline Hydrolysis:

-

Dissolve this compound in a solution of 1 M NaOH.

-

Heat the solution at 60°C for a specified period (e.g., 2-8 hours).

-

Neutralize the solution with 1 M HCl.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a hot air oven at a high temperature (e.g., 80-100°C) for a specified period (e.g., 24-48 hours).

-

Dissolve the sample in a suitable diluent, dilute to a suitable concentration, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration (e.g., 7 days).

-

Dilute the sample to a suitable concentration and analyze by HPLC. A control sample should be kept in the dark.

-

Visualization of Pathways and Workflows

Elvitegravir's Mechanism of Action

The following diagram illustrates the key steps in the HIV-1 replication cycle that are inhibited by Elvitegravir.

Caption: Mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.

Experimental Workflow for a Forced Degradation Study

This diagram outlines the logical flow of a forced degradation study for this compound.

Caption: Workflow for conducting forced degradation studies of this compound.

Conclusion

This technical guide provides a foundational framework for understanding and investigating the stability of this compound. Based on the principles of deuterated compounds and the available data for Elvitegravir, it is hypothesized that this compound will exhibit a favorable stability profile. The provided experimental protocols offer a starting point for researchers to conduct their own stability studies. The visualizations of the mechanism of action and experimental workflow serve to clarify complex processes. It is imperative that further empirical studies are conducted specifically on this compound to definitively characterize its stability and degradation pathways, which will be crucial for its development as a potentially improved therapeutic agent.

References

- 2. researchgate.net [researchgate.net]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. salamandra.net [salamandra.net]

- 8. [PDF] NEW ANALYTICAL METHOD VALIDATION REPORT AND FORCED DEGRADATION STUDIES FOR ASSAY OF ELVITEGRAVIR, TENOFOVIR, EMTRICITABINE AND COBICISTAT BY RP-UPLC | Semantic Scholar [semanticscholar.org]

- 9. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Elvitegravir-d8 CAS number and molecular formula

This technical guide provides a comprehensive overview of Elvitegravir-d8, a deuterated analog of the HIV-1 integrase inhibitor Elvitegravir. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical applications, and mechanism of action.

Core Compound Details

This compound serves as a crucial internal standard for the quantitative analysis of Elvitegravir in biological matrices, owing to its similar chemical and physical properties to the parent drug, with the key difference being its higher mass.

| Parameter | Value | Reference |

| Molecular Formula | C23H15D8ClFNO5 | [1] |

| Molecular Weight | 455.93 g/mol | [1] |

| CAS Number | A specific CAS number for this compound is not consistently reported. The CAS number for the unlabeled parent compound, Elvitegravir, is 697761-98-1. | [1][2][3] |

| Synonyms | GS-9137-d8, JTK-303-d8 | [4] |

Mechanism of Action: Inhibition of HIV-1 Integrase

Elvitegravir targets the HIV-1 integrase, a critical enzyme for viral replication.[5][6][7] Integrase facilitates the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[6][8] Elvitegravir acts as an integrase strand transfer inhibitor (INSTI), effectively blocking the strand transfer step.[6] This prevents the formation of the HIV-1 provirus, thus halting the viral replication cycle.[6]

The following diagram illustrates the HIV-1 integration pathway and the point of inhibition by Elvitegravir.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, it can be achieved by modifying existing synthesis routes for Elvitegravir. The general strategy involves the use of deuterated starting materials or reagents at appropriate steps in the synthesis. The synthesis of the non-deuterated Elvitegravir has been described in various patents. A common approach involves the construction of the quinolone ring system followed by the introduction of the side chains. To produce this compound, deuterated analogs of the precursors for the side chains would be utilized.

Quantification of Elvitegravir in Biological Matrices using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Elvitegravir in biological samples such as plasma and dried blood spots by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]

1. Sample Preparation (Protein Precipitation Method for Plasma)

-

To 100 µL of plasma sample, add an appropriate amount of this compound solution (as internal standard).

-

Add a protein precipitating agent, such as acetonitrile.[9]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.[9]

-

The supernatant may be further diluted, for example, 1:1 with a solution like 20-mM ammonium acetate/MeOH 50:50, before injection into the LC-MS/MS system.[9]

2. Liquid Chromatography

-

Column: A reverse-phase column, such as a C18 column, is typically used.[13]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[12][13]

-

Flow Rate: A typical flow rate is around 0.25 to 1.0 mL/min.[12][13]

-

Injection Volume: A small volume, typically 10 µL, of the prepared sample is injected.[12][13]

3. Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[9]

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to detect and quantify Elvitegravir and this compound.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (Elvitegravir) and the internal standard (this compound).

The following diagram outlines the experimental workflow for the quantification of Elvitegravir.

Quantitative Data

The following tables summarize the validation parameters of a typical LC-MS/MS method for the quantification of Elvitegravir in human plasma.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Value |

| Linearity Range | 50 to 5000 ng/mL |

| Inter-day Precision (CV%) | 3 - 6.3% |

| Inter-day Accuracy | 3.8 - 7.2% |

| Extraction Yield Variability | <6.4% |

| Matrix Effects Variability | <6.4% |

| Data adapted from a study quantifying Elvitegravir and Rilpivirine in HIV positive patients.[9] |

Table 2: Stability of Elvitegravir in Plasma Samples

| Condition | Stability |

| Room Temperature | Stable for 48 hours |

| +4°C | Stable for 48 hours |

| -20°C | Stable for 3 months |

| 60°C | Stable for 1 hour |

| Data indicates that plasma samples were found to be stable (<15% degradation) under these conditions.[9] |

References

- 1. Elvitegravir | CAS No- 697761-98-1 | Simson Pharma Limited [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of Elvitegravir-d8 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Elvitegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Therapeutic drug monitoring of elvitegravir is crucial for optimizing treatment efficacy and minimizing toxicity. This application note provides a detailed protocol for the quantitative analysis of elvitegravir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Elvitegravir-d8, a stable isotope-labeled internal standard, is used to ensure accuracy and precision. The method described is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Elvitegravir is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes through oxidative metabolism.[1][2] A secondary metabolic pathway involves glucuronidation mediated by UGT1A1/3 enzymes.[1][2]

Principle of the Method

This method utilizes protein precipitation for the extraction of elvitegravir and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by comparing the peak area ratio of elvitegravir to this compound against a calibration curve.

Materials and Reagents

-

Elvitegravir reference standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade methanol

-

LC-MS/MS grade water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

Experimental Protocols

Preparation of Stock and Working Solutions

-

Elvitegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of elvitegravir reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Elvitegravir Working Solutions: Prepare serial dilutions of the elvitegravir stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate elvitegravir working solutions to achieve final concentrations over the desired range (e.g., 10 to 5000 ng/mL).

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex the thawed plasma to ensure homogeneity.

-

To a 100 µL aliquot of plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 5 minutes.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography:

| Parameter | Value |

| Column | XBridge C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., start at 50% B, ramp to 95% B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Elvitegravir) | m/z 448.2 → 344.1[2] |

| MRM Transition (this compound) | To be determined by infusion of the standard. Expected to be m/z 456.2 → 352.1 |

| Collision Energy | Optimize for your instrument |

| Source Temperature | 550 °C[2] |

| IonSpray Voltage | 5500 V[2] |

Data Presentation: Method Validation Summary

The following tables summarize typical quantitative data for a validated LC-MS/MS method for elvitegravir in human plasma. These values are compiled from published literature and serve as a reference.[3][4]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 10 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 30 | < 15 | < 15 | 85 - 115 |

| Medium | 900 | < 15 | < 15 | 85 - 115 |

| High | 4000 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Parameter | Elvitegravir | This compound |

| Extraction Recovery (%) | Consistent and reproducible | Consistent and reproducible |

| Matrix Effect (%) | Minimal and compensated by IS | Minimal |

Table 4: Stability

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temp) | 48 hours | < 15% deviation |

| Freeze-Thaw (3 cycles) | -20°C to RT | < 15% deviation |

| Long-term Storage | 3 months at -20°C | < 15% deviation |

Visualizations

Elvitegravir Metabolism Pathway

Caption: Metabolic pathways of Elvitegravir.

Experimental Workflow for Elvitegravir Quantification

Caption: Workflow for elvitegravir analysis in human plasma.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of elvitegravir in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure offers high throughput, and the method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for a wide range of clinical and research applications.

References

- 1. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Bioanalysis of Elvitegravir and Elvitegravir-d8 in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elvitegravir (EVG) is a potent HIV-1 integrase strand transfer inhibitor used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] It functions by preventing the integration of HIV-1 DNA into the host's genomic DNA, which is a critical step for viral replication.[1] Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are essential for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Elvitegravir in human plasma, utilizing its stable isotope-labeled analog, Elvitegravir-d8, as the internal standard (IS). The use of a stable isotope-labeled IS is highly recommended as it corrects for variability during sample preparation and in instrument response.[3]

Principle

This method employs a simple protein precipitation technique for sample extraction from human plasma.[4][5][6] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions provide high selectivity and sensitivity for accurate quantification.[7][8]

Experimental Protocols

Materials and Reagents

-

Analytes: Elvitegravir (purity ≥98%), this compound (purity ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade)

-

Additives: Formic acid (LC-MS grade)

-

Water: Deionized water, 18 MΩ·cm or greater

-

Matrix: Drug-free human plasma (K2EDTA)

Instrumentation

A standard liquid chromatography system coupled with a triple quadrupole mass spectrometer is required (e.g., Shimadzu UFLC with Sciex API 5500 or Waters ACQUITY UPLC with Xevo TQ-S).[7][9][10]

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Elvitegravir and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or colder.

-

Working Standard Solutions: Prepare serial dilutions of the Elvitegravir stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards (CS): Spike 5% of the total volume of blank human plasma with the appropriate Elvitegravir working standard solutions to prepare a calibration curve. A typical range is 10 to 5000 ng/mL.[11][12]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (approx. 3x LLOQ)

-

Medium QC (mid-range of the calibration curve)

-

High QC (approx. 80% of the highest calibration standard)

-

Sample Preparation Protocol

The protein precipitation method is a rapid and effective technique for extracting Elvitegravir from plasma.[4][5]

-

Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (50 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[7]

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions

The following parameters provide a robust separation of Elvitegravir from endogenous plasma components.[7][11]

| Parameter | Condition |

| Column | XBridge C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 5.0 minutes |

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The MRM transitions must be optimized empirically; however, typical values are provided below.[7]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 550°C |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| Ion Source Gas 1 (GS1) | 55 psi |

| Ion Source Gas 2 (GS2) | 60 psi |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |

| Elvitegravir | 448.2 | 344.1 | 150 |

| This compound (IS) | 456.2 | 350.1 | 150 |

Note: The exact mass transition for this compound may vary depending on the position of the deuterium labels. The transition 454.2 -> 350.1 has been reported for a deuterated internal standard (EVG-IS) and serves as a strong starting point for optimization.[7]

Method Validation Summary

The method was validated according to regulatory guidelines, demonstrating high performance and reliability.[7]

Linearity and Sensitivity

The method was linear over a concentration range of 10 to 4000 ng/mL for Elvitegravir in human plasma.[11] The Lower Limit of Quantification (LLOQ) was established at 10 ng/mL.

Table 2: Calibration Curve Summary

| Analyte | Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Elvitegravir | 10 - 4000 | 1/x² weighted linear | > 0.995 |

Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated at four QC levels. All results were within the acceptable limit of ±15% (±20% at the LLOQ).[4][13]

Table 3: Summary of Intra- and Inter-Assay Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%RE) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%RE) |

| LLOQ QC | 10 | ≤ 9.0% | -8.9% to -0.5% | ≤ 12.0% | ± 15% |

| Low QC | 30 | ≤ 7.5% | ± 10% | ≤ 10.0% | ± 10% |

| Medium QC | 500 | ≤ 6.0% | ± 8.0% | ≤ 8.5% | ± 8.0% |

| High QC | 3000 | ≤ 5.0% | ± 7.0% | ≤ 7.0% | ± 7.0% |

%CV = Coefficient of Variation; %RE = Relative Error. Data is representative based on published methods.[7][13]

Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed to ensure that the method is not compromised by endogenous plasma components.

-

Extraction Recovery: The recovery of Elvitegravir was consistent and reproducible across all QC levels, typically >75%.[4]

-

Matrix Effect: No significant ion suppression or enhancement was observed at the retention time of Elvitegravir or its internal standard. The coefficient of variation of the matrix factor was <15%.

Stability

The stability of Elvitegravir in human plasma was evaluated under various storage and handling conditions. Plasma samples were found to be stable under all tested conditions.[5]

Table 4: Stability of Elvitegravir in Human Plasma

| Condition | Duration | Result |

| Bench-Top (Room Temp) | 20 hours | Stable |

| Freeze-Thaw Cycles | 3 cycles (-20°C to RT) | Stable |

| Autosampler (4°C) | 48 hours | Stable |

| Long-Term Storage | 4 months at -80°C | Stable |

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Elvitegravir in human plasma using this compound as an internal standard. The protein precipitation extraction is efficient, and the chromatographic conditions provide excellent separation and sensitivity. The method is fully validated and demonstrates acceptable accuracy, precision, and stability, making it highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting.

References

- 1. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elvitegravir - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]